6-甲氧基萘-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

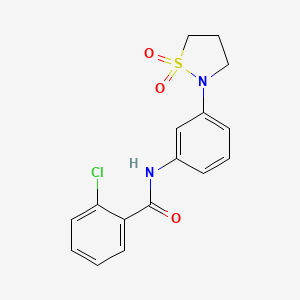

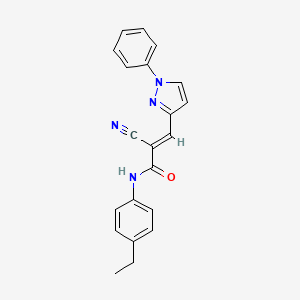

6-Methoxynaphthalene-2-sulfonamide is a chemical compound with the CAS Number: 1206134-16-8 . It has a molecular weight of 237.28 and is typically in powder form . The IUPAC name for this compound is 6-methoxy-2-naphthalenesulfonamide .

Molecular Structure Analysis

The Inchi Code for 6-Methoxynaphthalene-2-sulfonamide is 1S/C11H11NO3S/c1-15-10-4-2-9-7-11 (16 (12,13)14)5-3-8 (9)6-10/h2-7H,1H3, (H2,12,13,14) . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

6-Methoxynaphthalene-2-sulfonamide has a melting point of 197-199 degrees Celsius . It is typically stored at room temperature .科学研究应用

Chemical Properties and Synthesis

6-Methoxynaphthalene-2-sulfonamide is a chemical compound with the CAS Number: 1206134-16-8 . It has a molecular weight of 237.28 and a melting point between 197-199 degrees Celsius . This compound is usually stored at room temperature and is available in powder form .

Intermediate in Sulfonimidates Synthesis

Sulfonimidates are organosulfur compounds that have seen a resurgence in interest due to their potential as intermediates to access other important organosulfur compounds . 6-Methoxynaphthalene-2-sulfonamide could potentially be used in the synthesis of these sulfonimidates . Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .

Potential Anticancer Activity

There is some research suggesting that derivatives of 6-Methoxynaphthalene-2-sulfonamide may have potential anticancer activity . However, more research is needed to confirm this potential application .

作用机制

Target of Action

6-Methoxynaphthalene-2-sulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial properties . The primary target of 6-Methoxynaphthalene-2-sulfonamide is the enzyme dihydropteroate synthase, which is crucial for bacterial growth .

Mode of Action

6-Methoxynaphthalene-2-sulfonamide interacts with its target, dihydropteroate synthase, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, preventing the synthesis of dihydropteroate, a precursor for folate. Folate is essential for bacterial growth and reproduction, so its absence leads to the inhibition of bacterial growth .

Biochemical Pathways

The action of 6-Methoxynaphthalene-2-sulfonamide affects the folate synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, it prevents the production of dihydropteroate and, subsequently, tetrahydrofolate. Tetrahydrofolate is a co-factor in several essential biochemical reactions, including the synthesis of purines and pyrimidines, which are building blocks of DNA. Thus, the inhibition of this pathway leads to a decrease in bacterial DNA synthesis and ultimately bacterial growth .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The result of the action of 6-Methoxynaphthalene-2-sulfonamide is the inhibition of bacterial growth. By blocking the synthesis of folate, it prevents the bacteria from producing essential components of their DNA, thereby inhibiting their ability to reproduce and spread .

Action Environment

The action, efficacy, and stability of 6-Methoxynaphthalene-2-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism . .

安全和危害

The safety information for 6-Methoxynaphthalene-2-sulfonamide indicates that it has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

属性

IUPAC Name |

6-methoxynaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-15-10-4-2-9-7-11(16(12,13)14)5-3-8(9)6-10/h2-7H,1H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZMBZYDYWZGKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxynaphthalene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2635327.png)

![ethyl 3-methyl-1-(4-methylphenyl)-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2635331.png)

![9-((4-(2-phenoxyacetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2635340.png)

![ethyl 4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate](/img/structure/B2635343.png)

![2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2635344.png)

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2635346.png)